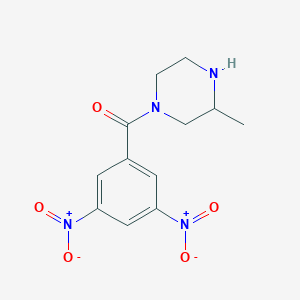

1-(3,5-Dinitrobenzoyl)-3-methylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-dinitrophenyl)-(3-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O5/c1-8-7-14(3-2-13-8)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8,13H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYYXMZSPFFPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,5 Dinitrobenzoyl 3 Methylpiperazine and Analogues

Strategies for Amide Bond Formation

The cornerstone of synthesizing 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine is the creation of the amide linkage between the 3,5-dinitrobenzoyl moiety and the 3-methylpiperazine ring. Two principal strategies dominate this transformation: direct acylation with a reactive acid chloride and coupling reactions mediated by carbodiimides.

Acylation Reactions Involving 3,5-Dinitrobenzoyl Chloride

A common and direct method for forming the amide bond is the acylation of 3-methylpiperazine with 3,5-dinitrobenzoyl chloride. This electrophilic acyl substitution reaction is a well-established procedure for the derivatization of amines. The high reactivity of the acyl chloride facilitates the reaction, typically proceeding under mild conditions.

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic. The choice of solvent is typically an inert aprotic solvent like dichloromethane (B109758) or diethyl ether. This method is widely used for the derivatization of various amines and alcohols due to its efficiency and the often-crystalline nature of the 3,5-dinitrobenzoyl derivatives, which aids in purification and identification. rsc.org

Table 1: Typical Reaction Parameters for Acylation with 3,5-Dinitrobenzoyl Chloride

| Parameter | Condition |

|---|---|

| Reactants | 3-methylpiperazine, 3,5-Dinitrobenzoyl chloride |

| Solvent | Dichloromethane, Pyridine |

| Base | Pyridine, Triethylamine |

| Temperature | Room Temperature |

| Byproduct | Hydrochloric Acid |

Carbodiimide-Mediated Coupling Approaches

An alternative to using the highly reactive acyl chloride is the direct coupling of 3,5-dinitrobenzoic acid with 3-methylpiperazine using a carbodiimide (B86325) reagent. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), are widely used dehydrating agents that activate the carboxylic acid group, facilitating nucleophilic attack by the amine. iucr.org

This approach avoids the need to prepare the acyl chloride separately. The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. This intermediate is then readily attacked by the amine to form the desired amide bond, releasing a urea (B33335) byproduct. To improve efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. iucr.org A specific example of this method has been successfully employed in the synthesis of the analogue 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915). iucr.org In this reported synthesis, EDC and HOBt were used to couple 3,5-dinitrobenzoic acid with N-(2-methoxyphenyl)piperazine in a mixture of methanol (B129727) and N,N-dimethylformamide (DMF). iucr.org

Table 2: Reagents in Carbodiimide-Mediated Coupling for a Piperazine (B1678402) Analogue iucr.org

| Reagent Type | Example Compound | Role |

|---|---|---|

| Carboxylic Acid | 3,5-Dinitrobenzoic acid | Acylating agent |

| Amine | N-(2-methoxyphenyl)piperazine | Nucleophile |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carboxylic acid activator |

| Additive | 1-Hydroxybenzotriazole (HOBt) | Suppress side reactions, improve efficiency |

| Base | Triethylamine | Acid scavenger |

| Solvents | Methanol, N,N-Dimethylformamide (DMF) | Reaction medium |

Precursor Synthesis and Functionalization Pathways

The successful synthesis of the target molecule is contingent upon the availability of its constituent precursors: a derivative of 3,5-dinitrobenzoic acid and the 3-methylpiperazine intermediate.

Preparation of 3,5-Dinitrobenzoic Acid Derivatives

The primary precursor for the acyl portion of the molecule is 3,5-dinitrobenzoic acid. This compound is typically synthesized by the dinitration of benzoic acid. The reaction involves treating benzoic acid with a mixture of concentrated sulfuric acid and fuming nitric acid. The electron-withdrawing carboxylic acid group directs the incoming nitro groups to the meta positions.

For acylation reactions, 3,5-dinitrobenzoic acid is often converted to its more reactive acid chloride, 3,5-dinitrobenzoyl chloride. This conversion is readily achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). rsc.org These reactions replace the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon.

Synthesis and Functionalization of Methylpiperazine Intermediates

The synthesis of 3-methylpiperazine can be approached through various routes. Chiral synthesis is often a key consideration, as the methyl group creates a stereocenter. Asymmetric synthesis strategies may involve the use of chiral auxiliaries, chiral resolution, or asymmetric catalysis to obtain enantiomerically pure forms. For instance, chiral piperazines can be synthesized from optically pure amino acids, which serve as a source of chirality.

A common strategy for handling piperazine intermediates involves the use of protecting groups. Since piperazine has two secondary amine groups of differing reactivity in the case of 3-methylpiperazine, selective protection is often necessary. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for amines. For example, (S)-1-Boc-3-methylpiperazine is a commercially available and synthetically useful intermediate. sigmaaldrich.com The Boc group can be selectively introduced and later removed under acidic conditions, allowing for controlled functionalization at the unprotected nitrogen atom.

Exploring Alternative Synthetic Routes

While acylation and carbodiimide coupling are the most direct methods, other strategies for amide bond formation could be envisioned as alternative routes. Modern organic synthesis offers a variety of methods that could potentially be applied, particularly for challenging substrates.

One such alternative involves the in-situ formation of acyl fluorides from carboxylic acids. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can convert carboxylic acids into acyl fluorides, which are highly reactive towards amines but can be more selective than acyl chlorides, potentially reducing side reactions with sensitive functional groups. rsc.org

Biocatalytic methods, employing enzymes like lipases or engineered ligases, are also emerging as green and highly selective alternatives for amide bond formation. rsc.org These enzymatic methods operate under mild conditions and can offer excellent chemo- and stereoselectivity, which would be advantageous for the synthesis of chiral analogues. rsc.org Another novel approach avoids traditional coupling reagents altogether by forming a thioester intermediate from the carboxylic acid, which then reacts with the amine in a one-pot procedure. nih.gov These advanced methods, while not yet specifically reported for this compound, represent the forefront of amide synthesis and could offer viable alternative pathways.

Development of Stereoselective Synthetic Procedures

The synthesis of enantiomerically pure this compound presents a significant stereochemical challenge due to the chiral center at the C3 position of the piperazine ring. The development of stereoselective synthetic methodologies is crucial for isolating the desired (R) or (S) enantiomer, which may exhibit distinct biological activities. The primary strategies employed to achieve this encompass the chiral resolution of a racemic mixture of 3-methylpiperazine followed by acylation, or the asymmetric synthesis of a chiral 3-methylpiperazine precursor.

A prevalent method for obtaining chiral amines is through the separation of racemic mixtures by forming diastereomeric salts with a chiral resolving agent. acs.orgwikipedia.org This process involves reacting racemic 3-methylpiperazine with an enantiomerically pure acid, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequently, the desired enantiomer of 3-methylpiperazine is recovered by neutralizing the salt. The efficiency of such a resolution is highly dependent on the choice of resolving agent and the crystallization conditions.

Another approach involves the use of chiral column chromatography to separate the enantiomers of 3-methylpiperazine or a suitable derivative. nih.gov This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

More advanced and efficient methods focus on the asymmetric synthesis of the chiral piperazine ring itself. This can be achieved through various strategies, including the use of chiral auxiliaries or catalytic enantioselective reactions. For instance, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is removed.

Catalytic enantioselective synthesis represents a powerful tool for accessing chiral piperidine (B6355638) and piperazine derivatives. organic-chemistry.org Rhodium-catalyzed asymmetric reductive Heck reactions and palladium-catalyzed decarboxylative allylic alkylations have been successfully employed for the synthesis of related chiral heterocycles, often achieving high yields and excellent enantioselectivity. organic-chemistry.orgnih.govcaltech.edu These methods typically involve a prochiral substrate that is converted into a chiral product through the action of a chiral catalyst.

Once the enantiomerically pure 3-methylpiperazine is obtained, the final step is the acylation with 3,5-dinitrobenzoyl chloride. This is a standard procedure that typically does not affect the stereochemistry at the C3 position. The regioselectivity of the acylation on the unsymmetrical 3-methylpiperazine can be controlled, with the reaction generally favoring the less sterically hindered nitrogen atom.

The following tables present hypothetical data based on established principles of stereoselective synthesis to illustrate the potential outcomes of different synthetic strategies.

Table 1: Hypothetical Data for Chiral Resolution of Racemic 3-Methylpiperazine

| Resolving Agent | Solvent | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) of Recovered 3-Methylpiperazine (%) |

| (+)-Tartaric Acid | Methanol | 65 | >95 (after recrystallization) |

| (-)-Dibenzoyltartaric Acid | Ethanol/Water | 78 | >98 (after recrystallization) |

| (S)-Mandelic Acid | Isopropanol | 52 | >96 (after recrystallization) |

| Di-p-anisoyl-d-tartaric acid | THF/H₂O | 70 | 98 |

This table is a hypothetical representation to illustrate the concept of chiral resolution and the data that would be relevant to such a process. The values are based on typical results observed in the resolution of chiral amines.

Table 2: Hypothetical Data for Catalytic Asymmetric Synthesis of a Chiral 3-Methylpiperazine Precursor

| Catalyst System | Ligand | Reaction Type | Enantiomeric Excess (ee) (%) |

| [Rh(cod)Cl]₂ | (S)-BINAP | Asymmetric Hydrogenation | 92 |

| Pd₂(dba)₃ | (S)-PHOX | Allylic Amination | 95 |

| [Rh(cod)OH]₂ | (S)-Segphos | Reductive Heck Reaction | 97 |

| Cu(OTf)₂ | (R,R)-Ph-BOX | Aza-Michael Addition | 88 |

This table is a hypothetical representation to illustrate the concept of catalytic asymmetric synthesis. The catalysts, ligands, and ee values are representative of those used in the synthesis of chiral nitrogen-containing heterocycles.

Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies

X-ray crystallography is a powerful technique that provides precise information about the arrangement of atoms in a crystalline solid. Studies on compounds structurally similar to 1-(3,5-dinitrobenzoyl)-3-methylpiperazine, such as 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915) and various piperazinium 3,5-dinitrobenzoate (B1224709) salts, reveal consistent and predictable structural motifs.

In crystallographic studies of related piperazine (B1678402) derivatives, the six-membered piperazine ring consistently adopts a chair conformation. This is the most stable conformation for such rings, as it minimizes angular and torsional strain. For instance, in 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, the piperazine ring is in a near-ideal chair form. Similarly, the piperazine rings in 1-ethylpiperazinium 3,5-dinitrobenzoate and 1-methylpiperazinium 3,5-dinitrobenzoate also exhibit a chair conformation. In these structures, the substituents on the nitrogen atoms typically occupy equatorial positions to reduce steric hindrance. It is therefore highly probable that the piperazine ring in this compound also exists in a chair conformation with the methyl and dinitrobenzoyl groups in equatorial orientations.

Table 1: Piperazine Ring Conformation in Analogous Compounds

| Compound | Piperazine Ring Conformation | Reference |

|---|---|---|

| 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine | Chair | |

| 1-Ethylpiperazinium 3,5-dinitrobenzoate | Chair | |

| 1-Methylpiperazinium 3,5-dinitrobenzoate | Chair | |

| 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines | Chair |

The geometric parameters of the 3,5-dinitrobenzoyl group are well-characterized through studies of its derivatives. The benzene (B151609) ring itself is typically planar. A notable feature is the orientation of the two nitro groups relative to the plane of the benzene ring. Due to steric and electronic effects, the nitro groups are generally rotated out of the ring plane.

In the case of 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, the two nitro groups are twisted with respect to the dinitrobenzene ring, making dihedral angles of 20.52 (9)° and 2.34 (12)° with the ring. The dihedral angle between the planes of the two nitro groups themselves is 22.09 (10)°. This conrotatory twist is a common feature in substituted dinitrobenzene compounds. The bond lengths and angles within the dinitrobenzoyl moiety are generally within the expected ranges for such aromatic systems.

Table 2: Selected Geometric Parameters for the Dinitrobenzoyl Moiety in 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (Nitro Group 1 - Benzene Ring) | 20.52 (9)° | |

| Dihedral Angle (Nitro Group 2 - Benzene Ring) | 2.34 (12)° | |

| Dihedral Angle (Nitro Group 1 - Nitro Group 2) | 22.09 (10)° |

In the crystal structures of 3,5-dinitrobenzoyl derivatives containing a secondary amine in the piperazine ring (an N-H group), hydrogen bonding plays a significant role in the supramolecular assembly. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups and the carbonyl group of the benzoyl moiety are effective hydrogen bond acceptors.

For example, in the crystal structures of 1-ethylpiperazinium 3,5-dinitrobenzoate and 1-methylpiperazinium 3,5-dinitrobenzoate, strong N–H⋯O hydrogen bonds are the primary interactions linking the cations and anions into layers. These layers are further connected by weaker C–H⋯O interactions, creating a three-dimensional network. In N-(3,5-Dinitrobenzoyl)-N′-phenylhydrazine, molecules are linked into sheets by a combination of N–H⋯O and C–H⋯O hydrogen bonds. Given that this compound possesses an N-H group on the piperazine ring, it is expected to form similar hydrogen-bonded networks in its crystalline state.

Table 3: Examples of Hydrogen Bonds in Related Crystal Structures

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| Piperazinium 3,5-dinitrobenzoate salts | N–H⋯O, C–H⋯O | Forms layers and 3D networks | |

| N-(3,5-Dinitrobenzoyl)-N′-phenylhydrazine | N–H⋯O, C–H⋯O | Links molecules into sheets |

The electron-deficient 3,5-dinitrobenzoyl ring is an excellent candidate for forming π–π stacking interactions with other aromatic rings. These interactions are common in the crystal packing of aromatic compounds and contribute significantly to the stability of the crystal lattice.

In the structure of 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, molecules are linked by two independent π(nitrobenzene)⋯π(methoxybenzene) stacking interactions, forming sheets. The distances between the centroids of the interacting rings are 3.8444 (12) Å and 3.9197 (12) Å. These distances are characteristic of stabilizing π–π stacking interactions. While this compound lacks a second aromatic ring for intramolecular stacking, intermolecular π–π stacking between the dinitrobenzoyl rings of adjacent molecules is a highly probable feature of its crystal packing.

Table 4: π–π Stacking Parameters in an Analogous Compound

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine | Dinitrobenzene & Methoxybenzene | 3.8444 (12) | |

| 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine | Dinitrobenzene & Methoxybenzene | 3.9197 (12) |

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

While a specific crystallographic study and Hirshfeld surface analysis for this compound are not available in the reviewed literature, the analysis of a closely related compound, 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, provides valuable insights into the expected intermolecular interactions. niscpr.res.indergipark.org.tr Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and quantification of close contacts between neighboring molecules. researchgate.net

The Hirshfeld surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. ias.ac.in The normalized contact distance (d_norm) is a key parameter used in this analysis, which is calculated from the distances of a point on the Hirshfeld surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. dergipark.org.tr Red regions on the d_norm map indicate contacts shorter than the sum of van der Waals radii, typically representing hydrogen bonds, while blue regions indicate longer contacts, and white regions represent contacts at the van der Waals separation. dergipark.org.tr

| Intermolecular Contact Type | Predicted Contribution (%) | Significance |

|---|---|---|

| H···H | ~40-50% | Represents the largest contribution, arising from the numerous hydrogen atoms on the piperazine ring and the aromatic ring. These are primarily van der Waals interactions. |

| O···H/H···O | ~20-30% | Significant due to the presence of the nitro groups and the carbonyl group, which can act as hydrogen bond acceptors for the C-H donors on neighboring molecules. These interactions are crucial for stabilizing the crystal packing. |

| C···H/H···C | ~10-15% | These contacts contribute to the overall van der Waals interactions and are common in organic crystal structures. |

| N···H/H···N | ~5-10% | Possible interactions involving the piperazine nitrogen atoms and C-H donors from adjacent molecules. |

| C···C | ~5% | Potential for π-π stacking interactions between the dinitrobenzoyl rings of adjacent molecules, contributing to the stability of the crystal lattice. niscpr.res.indergipark.org.tr |

| O···C/C···O | ~3-5% | Interactions between the oxygen atoms of the nitro and carbonyl groups and carbon atoms of neighboring molecules. |

| O···N/N···O | <2% | Minor contributions from contacts between the oxygen and nitrogen atoms of the nitro groups. |

Solution-State Structural Characterization by Spectroscopic Techniques

Spectroscopic methods are indispensable for characterizing the structure and dynamics of molecules in solution. For this compound, NMR spectroscopy, high-resolution mass spectrometry, and vibrational spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Specific NMR spectra for this compound are not publicly available. However, extensive research on N-acylpiperazines and related N-benzoylpiperazines allows for a detailed prediction of its conformational behavior in solution as observed by NMR. niscpr.res.indergipark.org.trias.ac.innih.govresearchgate.netresearchgate.net

N-acylated piperazines exhibit complex dynamic behavior in solution due to two primary conformational processes: the restricted rotation around the amide C-N bond and the chair-chair interconversion of the piperazine ring. niscpr.res.indergipark.org.tr The amide bond possesses a significant partial double bond character, which hinders free rotation and leads to the existence of distinct rotamers (or conformers). niscpr.res.in This restricted rotation, along with the piperazine ring flip, often occurs on a timescale that is slow relative to the NMR experiment, resulting in the observation of separate signals for the different conformers at room temperature. niscpr.res.inresearchgate.net

The presence of the electron-withdrawing 3,5-dinitrobenzoyl group is expected to increase the energy barrier for the amide bond rotation. niscpr.res.in Consequently, at room temperature, the ¹H and ¹³C NMR spectra of this compound are predicted to show a doubling of signals for the piperazine ring protons and carbons, corresponding to the different chemical environments in the distinct conformers. ias.ac.in Temperature-dependent NMR studies would be necessary to determine the coalescence temperatures and calculate the activation energy barriers (ΔG‡) for both the amide bond rotation and the piperazine ring inversion. niscpr.res.indergipark.org.tr For similar N-benzoylpiperazines, these energy barriers are typically in the range of 56 to 80 kJ mol⁻¹. dergipark.org.tr

High-Resolution Mass Spectrometry for Structural Confirmation

While experimental high-resolution mass spectrometry (HRMS) data for this compound is not available, its exact mass can be calculated from its molecular formula, C₁₂H₁₄N₄O₅. The calculated monoisotopic mass provides a highly accurate value that can be used to confirm the elemental composition of the molecule in an experimental setting.

Calculated Exact Mass: 294.0964 g/mol

In a mass spectrometer, this compound would likely undergo characteristic fragmentation upon ionization. Based on the fragmentation patterns of related N-benzoylpiperazine and dinitrobenzoyl compounds, a predictive fragmentation pathway can be proposed. ias.ac.inresearchgate.net The primary fragmentation events would likely involve cleavage of the amide bond and fragmentation of the piperazine ring.

| Predicted m/z | Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 294.0964 | [M+H]⁺ | Protonated molecular ion |

| 195.0147 | [C₇H₃N₂O₄]⁺ | Formation of the 3,5-dinitrobenzoyl cation following cleavage of the amide C-N bond. |

| 99.0922 | [C₅H₁₁N₂]⁺ | Formation of the 3-methylpiperazinyl cation. |

| 70.0657 | [C₄H₈N]⁺ | Further fragmentation of the piperazine ring. |

| 149.0143 | [C₇H₃N₁O₃]⁺ | Loss of a nitro group from the 3,5-dinitrobenzoyl cation. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Experimental infrared (IR) and Raman spectra for this compound are not documented in the available literature. However, the characteristic vibrational frequencies for its constituent functional groups can be predicted based on data from similar compounds, such as piperazine derivatives and dinitro-aromatic compounds. niscpr.res.indergipark.org.trnih.gov Vibrational spectroscopy is a powerful technique for identifying functional groups and providing a "fingerprint" of a molecule.

The IR and Raman spectra of this compound would be dominated by vibrations of the dinitrobenzoyl and methylpiperazine moieties. The key predicted vibrational modes are summarized in Table 3.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium | Medium to Strong |

| Aliphatic C-H (piperazine and methyl) | Stretching | 3000 - 2850 | Medium to Strong | Medium to Strong |

| Amide C=O | Stretching | 1680 - 1630 | Strong | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1520 | Very Strong | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1330 | Very Strong | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium | Medium to Strong |

| Amide C-N | Stretching | 1300 - 1200 | Medium | Weak |

| Piperazine Ring | Breathing/Deformations | 1200 - 800 | Medium | Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong | Weak |

The combination of these spectroscopic techniques provides a comprehensive picture of the structural and dynamic properties of this compound. While experimental data for this specific compound is limited, analysis of closely related structures allows for robust predictions of its behavior.

In-Depth Computational and Theoretical Analysis of this compound

Detailed computational and theoretical investigations into the chemical compound this compound are not extensively available in the public domain. As a result, a comprehensive article with specific data tables and detailed research findings as per the requested outline cannot be generated at this time.

While general computational methodologies are widely applied to similar molecular structures, specific studies focusing on this compound, including Density Functional Theory (DFT) calculations, molecular dynamics simulations, and quantum chemical analyses, are not present in the accessible scientific literature.

For context, computational studies on related compounds, such as other 3,5-dinitrobenzoyl derivatives and various substituted piperazines, have been conducted. These studies typically explore molecular geometry, electronic properties, and potential intermolecular interactions. For instance, research on 3,5-dinitrobenzoate derivatives has investigated their biological activities through molecular modeling. Similarly, DFT studies and molecular dynamics simulations have been performed on other piperazine derivatives to understand their conformational preferences and interaction with biological targets. researchgate.netdntb.gov.uaitu.edu.tr

However, without specific research dedicated to this compound, providing scientifically accurate data for the following outlined sections is not possible:

Computational and Theoretical Investigations

Computational Assessment of Intermolecular Interaction Energies

A thorough search of scientific databases and literature has not yielded the specific computational data required to populate these sections with the level of detail and accuracy demanded by the user's instructions. Therefore, to maintain scientific integrity and adhere to the strict constraints of the request, the article cannot be generated.

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions on the Piperazine (B1678402) Nitrogen

The piperazine ring in 1-(3,5-dinitrobenzoyl)-3-methylpiperazine contains two nitrogen atoms with different chemical environments. The nitrogen at position 1 (N1) is part of an amide linkage with the 3,5-dinitrobenzoyl group. Due to resonance delocalization of the nitrogen lone pair into the carbonyl group, this nitrogen is non-basic and non-nucleophilic. In contrast, the nitrogen at position 4 (N4) is a secondary amine, and its lone pair of electrons makes it a nucleophilic center.

This N4 nitrogen can readily participate in a variety of nucleophilic substitution reactions with suitable electrophiles. Common transformations include N-alkylation, N-arylation, and N-acylation. mdpi.com

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base to scavenge the resulting acid leads to the formation of N,N'-disubstituted piperazines.

N-Arylation: The formation of a carbon-nitrogen bond with an aryl group can be achieved through methods like the Buchwald-Hartwig amination. wikipedia.orgyoutube.comlibretexts.orgorganic-chemistry.orgresearchgate.net This palladium-catalyzed cross-coupling reaction is highly efficient for coupling amines with aryl halides or triflates. wikipedia.org Nucleophilic aromatic substitution (SNAr) is also a viable pathway if the aryl halide is activated with strong electron-withdrawing groups. mdpi.com

N-Acylation: Treatment with acyl chlorides or acid anhydrides introduces a second acyl group onto the piperazine ring, forming a di-acylated derivative.

| Reaction Type | Electrophile | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N) | 1-(3,5-Dinitrobenzoyl)-3-methyl-4-alkylpiperazine |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) | Pd Catalyst, Ligand, Base (e.g., NaOtBu) | 1-(3,5-Dinitrobenzoyl)-3-methyl-4-arylpiperazine |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine (B92270), Et₃N) | 1-(3,5-Dinitrobenzoyl)-4-acyl-3-methylpiperazine |

| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃) | 1-(3,5-Dinitrobenzoyl)-3-methyl-4-alkylpiperazine |

Electrophilic Aromatic Substitution on the 3,5-Dinitrobenzoyl Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. The feasibility of this reaction is highly dependent on the electronic nature of the substituents already present on the ring.

The aromatic ring of the 3,5-dinitrobenzoyl group is exceptionally deactivated towards electrophilic attack. This is due to the powerful electron-withdrawing effects of its substituents:

Carbonyl Group (-CO-): The carbonyl group is a strong deactivating group through both inductive and resonance effects. It withdraws electron density from the ring, making it less nucleophilic. It is a meta-director.

Nitro Groups (-NO₂): The nitro group is one of the strongest deactivating groups known. nih.gov Like the carbonyl group, it deactivates the ring through both inductive and resonance effects and is also a meta-director. spcmc.ac.in

In this compound, the aromatic ring is substituted with one carbonyl group and two nitro groups. The cumulative effect of these three potent electron-withdrawing groups renders the ring extremely electron-poor and therefore highly resistant to attack by electrophiles. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would require exceptionally harsh conditions and are generally not feasible. Any potential electrophilic attack would be directed to the C2, C4, or C6 positions, but the energy barrier for the formation of the required cationic intermediate (a Wheland or sigma complex) is prohibitively high.

Role as an Oxidant in Organic Transformations

The highly electron-deficient nature of the 3,5-dinitrobenzoyl moiety suggests that the compound could potentially function as an oxidant in certain organic transformations. Nitroaromatic compounds are known to act as electron acceptors and can participate in single-electron transfer (SET) processes. nih.gov This capability arises from the low-lying unoccupied molecular orbitals (LUMOs) associated with the dinitro-substituted aromatic system, which can accept electrons from a suitable donor molecule.

While specific applications of this compound as a stoichiometric oxidant are not widely documented, its structural features are analogous to other nitroaromatic compounds used in oxidation reactions. Such reactions often proceed via hydride abstraction or by oxidizing a substrate to a radical cation, initiating further transformations.

Oxidative biaryl coupling is a powerful method for constructing C-C bonds between two aromatic rings, a key structural motif in many pharmaceuticals and materials. nih.gov These reactions typically proceed through the oxidation of aromatic substrates to generate reactive intermediates (such as radical cations) that subsequently couple. nih.govresearchgate.net

While many biaryl coupling methods rely on transition metal catalysts (e.g., palladium, copper, iron), there is growing interest in metal-free oxidative coupling. In such systems, a chemical oxidant is required to initiate the reaction. The mechanism often involves the following steps:

Oxidation: A single-electron transfer from the electron-rich aromatic substrate to the oxidant forms a radical cation.

Dimerization: Two radical cations couple to form a dicationic dihydro-biaryl intermediate.

Rearomatization: The intermediate loses two protons to regenerate the aromatic systems, yielding the final biaryl product.

Given its strong electron-accepting properties, a compound like this compound could theoretically serve as the oxidant in the initial SET step. However, mechanistic studies detailing its specific use in this capacity are scarce. Research in this area has more commonly focused on enzymes like cytochrome P450s or other chemical oxidants to effect these transformations. nih.govchemrxiv.org

Transformations Involving the Nitro Groups

The two nitro groups on the benzoyl ring are versatile functional handles that can be chemically transformed, most notably through reduction. nih.gov The reduction of aromatic nitro compounds can yield a variety of products depending on the choice of reducing agent and reaction conditions. acs.orgsci-hub.senumberanalytics.com

Complete Reduction to Amines: This is the most common transformation. Strong reducing conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂), or the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl), will reduce both nitro groups to primary amino groups (-NH₂), yielding 1-(3,5-diaminobenzoyl)-3-methylpiperazine. spcmc.ac.innumberanalytics.com

Selective Reduction: It is possible to selectively reduce one of the two nitro groups to an amine, yielding a nitro-amino derivative. This can often be achieved using milder or specific reagents, such as sodium sulfide (B99878) or ammonium (B1175870) polysulfide (Zinin reduction). stackexchange.comechemi.com The regioselectivity of such a reaction would depend on subtle steric and electronic factors.

Partial Reduction: Under carefully controlled conditions, the nitro groups can be partially reduced to intermediate oxidation states. For example, reduction with reagents like zinc dust in the presence of ammonium chloride can yield hydroxylamines (-NHOH).

| Product Functional Group | Typical Reagents and Conditions | Reference |

|---|---|---|

| Amine (-NH₂) | H₂, Pd/C; Fe/HCl; SnCl₂/HCl | jsynthchem.com |

| Hydroxylamine (-NHOH) | Zn, NH₄Cl; Electrolytic reduction | nih.gov |

| Azo compound (-N=N-) | NaBH₄ with catalyst; NaAsO₂ | spcmc.ac.in |

| Hydrazine (-NHNH-) | Zn, NaOH | sci-hub.se |

Cycloaddition Reactions and Ring Expansion/Contraction Processes

The saturated piperazine ring and the aromatic benzoyl ring of the title compound are not directly suited for typical cycloaddition reactions, which generally require unsaturated π-systems (e.g., alkenes, alkynes, or dienes). However, derivatives of the compound could be synthesized to undergo such transformations. For instance, alkylation of the N4 nitrogen with an alkenyl group would install a π-system, enabling subsequent intramolecular cycloaddition reactions, such as an N-alkenyl nitrone dipolar cycloaddition, to construct fused bicyclic systems. rsc.orgiupac.orgrsc.org

Ring expansion and contraction are processes that alter the size of a cyclic structure. wikipedia.orguchicago.edu

Ring Expansion: Methods to expand the six-membered piperazine ring are known, though not specifically documented for this compound. For example, Rh-catalyzed ring expansions of aziridines with N-sulfonyl-1,2,3-triazoles can furnish dehydropiperazines. nih.gov Other strategies for nitrogen insertion into rings have also been explored. uchicago.eduuchicago.edu

Ring Contraction: Photochemical reactions can induce ring contraction. The Norrish Type II reaction, for example, involves intramolecular hydrogen abstraction by an excited carbonyl group. wikipedia.orgnumberanalytics.comchemistnotes.com In α-acylated piperidines, this process can lead to ring contraction to a cyclopentane (B165970) scaffold. nih.gov While the title compound is N-acylated rather than C-acylated, photochemical excitation of the benzoyl carbonyl could potentially initiate other radical-based rearrangements. A novel ring contraction of a disubstituted piperazine to an imidazoline (B1206853) via metabolic oxidation has also been reported, highlighting that such rearrangements are possible under oxidative conditions. nih.govacs.org

Advanced Analytical Methodologies for Characterization and Separation

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatography, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), stands as the primary tool for the analysis and purity assessment of 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine. These methods allow for both quantitative determination and the critical separation of its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Developmentnih.gov

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. nih.gov The development of a robust HPLC method is essential for accurate purity assessment and quality control.

The selection and optimization of the stationary and mobile phases are critical for achieving efficient separation and good peak symmetry. For a compound with the polarity and aromaticity of this compound, reversed-phase HPLC is a common starting point.

Stationary Phase Selection: Phenyl-type stationary phases are often effective for compounds containing aromatic rings due to potential π-π interactions between the analyte and the stationary phase. mdpi.com Standard C18 (octadecylsilane) columns are also widely applicable. The choice depends on achieving the desired retention and selectivity. mdpi.com

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The organic modifier content is adjusted to control the retention time, while the buffer's pH can be used to control the ionization state of the piperazine (B1678402) ring's basic nitrogen atom, thereby influencing peak shape and retention. For instance, a mobile phase of n-hexane–dichloromethane (B109758)–methanol (B129727) has been shown to be effective for separating related dinitrobenzoyl compounds.

Table 1: Potential HPLC Stationary and Mobile Phase Combinations

| Stationary Phase | Mobile Phase System | Rationale for Selection |

|---|---|---|

| Phenyl-Hexyl | Acetonitrile / Water with 0.1% Formic Acid | Provides π-π interactions with the dinitrobenzoyl and piperazine rings; formic acid ensures protonation of the piperazine nitrogen for good peak shape. |

| C18 (Octadecylsilane) | Methanol / Phosphate Buffer (pH 3.0) | Standard reversed-phase retention mechanism; buffered mobile phase controls ionization and improves peak symmetry. |

The presence of a stereocenter in the 3-methylpiperazine moiety necessitates the development of chiral separation methods to resolve and quantify the enantiomers. Direct separation using chiral stationary phases (CSPs) is the most convenient and accurate approach. psu.edu

Pirkle-Type CSPs: These are highly effective for separating enantiomers containing π-acidic or π-basic groups. eijppr.com The 3,5-dinitrobenzoyl (DNB) group in the target molecule is a strong π-electron acceptor. eijppr.comresearchgate.net Therefore, CSPs containing π-electron donor groups are particularly suitable. Conversely, CSPs based on N-(3,5-dinitrobenzoyl)-α-amino acids, such as N-(3,5-dinitrobenzoyl)-D-α-phenylglycine, function as π-acidic CSPs and can also resolve a wide range of racemates through stereoselective hydrogen bonding and π-donor–π-acceptor interactions. psu.edu The chiral recognition mechanism involves a combination of interactions, including π-π stacking, hydrogen bonding (between the analyte's piperazine N-H and the CSP's selector), and dipole-dipole interactions. mdpi.com

Polysaccharide-Based CSPs: Columns with chiral selectors made from derivatives of cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are also broadly applicable for chiral separations. mdpi.com The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes through a combination of hydrogen bonds, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. mdpi.com

Table 2: Chiral Stationary Phases (CSPs) for Enantioseparation

| CSP Type | Chiral Selector Example | Primary Interaction Mechanism |

|---|---|---|

| Pirkle-Type (π-acceptor) | N-(3,5-dinitrobenzoyl)-phenylglycine | π-π interactions, hydrogen bonding, dipole stacking. eijppr.com |

| Pirkle-Type (π-donor/acceptor) | Whelk-O 1 | Contains both π-acidic and π-basic sites for broad applicability. fagg.beeijppr.com |

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation is performed in accordance with regulatory guidelines and typically assesses several key performance parameters. mdpi.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. mdpi.com

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. mdpi.com

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). mdpi.commdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. mdpi.com

Table 3: Summary of HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criterion |

|---|---|---|

| Specificity | No interference at the retention time of the analyte peak. | Peak purity index > 0.99; baseline resolution |

| Linearity | Proportionality of signal to concentration. | Coefficient of determination (R²) ≥ 0.999 mdpi.com |

| Accuracy | Closeness to the true value. | Recovery within 98.0% to 102.0% |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2% mdpi.com |

| Robustness | Insensitivity to small method variations. | System suitability parameters remain within limits. |

Supercritical Fluid Chromatography (SFC) for Separation Enhancementus.edu.pl

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations. chromatographyonline.comshimadzu.co.kr It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. shimadzu.com

Advantages of SFC:

Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster separations compared to HPLC. shimadzu.com

Reduced Solvent Consumption: Replacing large volumes of organic solvents with environmentally benign CO₂ makes SFC a "greener" technology. chromatographyonline.comshimadzu.com

Orthogonal Selectivity: SFC can provide different separation patterns compared to reversed-phase HPLC, which is beneficial for purity analysis. shimadzu.com

Enhanced Chiral Separations: SFC is highly effective for enantioseparations on both Pirkle-type and polysaccharide-based CSPs, often providing better resolution and speed than normal-phase HPLC. fagg.bechromatographyonline.com

For this compound, an SFC method would typically use a mobile phase of supercritical CO₂ mixed with a small amount of a polar organic modifier, such as methanol or ethanol, to elute the compound from the column. chromatographyonline.com Basic or acidic additives can be used to improve peak shape and enhance enantioselectivity. fagg.be

Table 4: Comparison of HPLC and SFC for Chiral Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Primary Mobile Phase | Organic Solvents (Hexane, Acetonitrile, Methanol) | Supercritical Carbon Dioxide (CO₂) shimadzu.com |

| Analysis Speed | Slower due to higher viscosity. | Faster due to lower viscosity and higher diffusivity. shimadzu.com |

| Environmental Impact | Higher organic solvent waste generation. | Greener, with less organic solvent waste. chromatographyonline.com |

| Typical Application | Reversed-phase and Normal-phase separations. | Primarily used for Normal-phase and Chiral separations. shimadzu.co.kr |

| Detector Compatibility | Compatible with UV, DAD, MS. | Compatible with UV, DAD, MS; easy solvent removal is advantageous for MS. chromatographyonline.com |

Derivatization Strategies for Analytical Applications

Derivatization involves chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical method.

For this compound, the molecule itself is a product of derivatizing 3-methylpiperazine with 3,5-dinitrobenzoyl chloride. The incorporated 3,5-dinitrobenzoyl group is a potent chromophore, providing strong ultraviolet (UV) absorbance, which generally makes further derivatization for detection purposes unnecessary when using HPLC with UV detection.

However, in certain analytical scenarios, further derivatization could be considered:

Gas Chromatography (GC) Analysis: For analysis by GC-MS, the polarity and low volatility of the compound might be challenging. Derivatization of the secondary amine in the piperazine ring through silylation or acylation could increase volatility and improve chromatographic performance. researchgate.net

Indirect Chiral Analysis: While direct separation on a CSP is preferred, an alternative is indirect chiral analysis. This involves reacting the racemic compound with a pure, single-enantiomer chiral derivatizing reagent to form a pair of diastereomers. eijppr.com These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. eijppr.com

Enhanced Mass Spectrometry (MS) Sensitivity: For LC-MS analysis, derivatization can be employed to introduce a functionality that is more readily ionized, thereby increasing detection sensitivity. nih.gov Reagents targeting the secondary amine could be used for this purpose.

Utilization of the 3,5-Dinitrobenzoyl Moiety in Derivatization Reactions

The 3,5-dinitrobenzoyl group is a highly effective derivatizing agent for a multitude of analytical applications, primarily due to its strong ultraviolet (UV) absorbance and its ability to form stable derivatives with nucleophilic functional groups such as amines and alcohols. The derivatization of primary and secondary amines with 3,5-dinitrobenzoyl chloride is a common strategy to enhance their detectability in chromatographic methods. This reaction, a modified Schotten-Baumann reaction, proceeds readily to form a stable amide linkage. clockss.org

In the context of chiral separations, the 3,5-dinitrobenzoyl moiety serves as a π-acidic group. This property is crucial for interactions with π-basic chiral stationary phases (CSPs), often referred to as Pirkle-type columns. nih.gov The formation of diastereomeric complexes between the derivatized analyte and the CSP, mediated by π-π interactions, hydrogen bonding, and steric effects, allows for the chromatographic resolution of enantiomers. While direct derivatization of other amines with this compound as a chiral agent is not a commonly cited application, the principles of using the 3,5-dinitrobenzoyl group are well-established for the derivatization of amines to facilitate their separation.

The derivatization process itself is typically rapid and can be performed under mild conditions. For instance, the reaction of amines with 3,5-dinitrobenzoyl chloride can be completed in minutes at room temperature in the presence of a base. clockss.org The resulting derivatives exhibit strong UV absorption, typically around 254-260 nm, which allows for sensitive detection using standard HPLC-UV detectors. nih.govresearchgate.net

Applications in the Chromatographic Analysis of Amine-Containing Substrates

The derivatization of amine-containing substrates with 3,5-dinitrobenzoyl chloride is a widely used technique for their quantification and chiral separation by High-Performance Liquid Chromatography (HPLC). The resulting N-(3,5-dinitrobenzoyl) derivatives possess favorable chromatographic properties, including enhanced retention on reversed-phase columns and strong UV absorbance for sensitive detection. nih.govresearchgate.net

For the chiral separation of amines, the 3,5-dinitrobenzoyl derivatives are often resolved on Pirkle-type chiral stationary phases. These CSPs typically contain a π-basic aromatic system that can interact with the π-acidic 3,5-dinitrophenyl group of the analyte derivative. The differential interaction energies between the two enantiomers of the derivatized amine and the chiral stationary phase lead to different retention times, enabling their separation.

The following table illustrates typical chromatographic parameters for the separation of chiral amines after derivatization with a 3,5-dinitrobenzoyl moiety, based on data for analogous compounds.

Table 1: Illustrative Chromatographic Conditions for the Separation of Chiral Amine Derivatives

| Parameter | Value |

|---|---|

| Column | Pirkle-type Chiral Stationary Phase (e.g., (R,R)-Whelk-O1) |

| Mobile Phase | Hexane/Isopropanol/Acetonitrile (e.g., 80:15:5 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Analyte | N-(3,5-dinitrobenzoyl) derivative of a chiral amine |

The efficiency of the separation is influenced by several factors, including the composition of the mobile phase, the temperature, and the specific structure of the chiral stationary phase. By optimizing these parameters, baseline separation of the enantiomers can often be achieved, allowing for accurate quantification of the enantiomeric excess (e.e.).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity Determination

NMR spectroscopy is a powerful tool for the determination of the stereochemical purity of chiral compounds. For molecules like this compound, NMR methods can provide detailed information about the enantiomeric composition and the absolute configuration.

Investigation of Self-Induced Diastereomeric Anisochrony (SIDA) Phenomena

Self-Induced Diastereomeric Anisochrony (SIDA) is a phenomenon observed in NMR spectroscopy where the signals of a chiral compound in a non-racemic mixture split into two sets, corresponding to the two enantiomers, even in the absence of any external chiral auxiliary. This effect arises from the formation of transient diastereomeric aggregates (homo- and hetero-chiral dimers or oligomers) in solution. The different magnetic environments in these diastereomeric aggregates lead to distinct chemical shifts for the nuclei of the two enantiomers.

For chiral amides, such as this compound, the SIDA effect can be particularly pronounced due to the potential for intermolecular hydrogen bonding involving the amide N-H and carbonyl oxygen, as well as π-π stacking interactions between the 3,5-dinitrophenyl rings. The presence of a chiral center, the methyl group on the piperazine ring, ensures the formation of diastereomeric self-assemblies.

The magnitude of the chemical shift non-equivalence (Δδ) in a SIDA experiment is dependent on several factors, including the concentration of the analyte, the solvent, the temperature, and the enantiomeric excess of the sample. The observation of SIDA allows for the direct determination of the enantiomeric ratio by integrating the corresponding NMR signals.

Application of Chiral Solvating Agents

An alternative and more general NMR method for determining enantiomeric purity involves the use of Chiral Solvating Agents (CSAs). CSAs are enantiomerically pure compounds that interact non-covalently with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have different NMR spectra, leading to the splitting of signals for the analyte's enantiomers.

For a compound like this compound, which possesses both hydrogen bond acceptors (carbonyl oxygen and nitro groups) and a π-acidic aromatic ring, a variety of CSAs can be effective. Chiral alcohols, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), or chiral acids, like Pirkle's alcohol, are commonly used. The interactions leading to the formation of the diastereomeric complexes can include hydrogen bonding, dipole-dipole interactions, and π-π stacking.

The selection of an appropriate CSA and the experimental conditions are crucial for achieving good spectral resolution. The following table provides examples of chiral solvating agents and the typical chemical shift differences observed for analogous N-acyl chiral amines.

Table 2: Examples of Chiral Solvating Agents for NMR Analysis of Chiral Amides

| Chiral Solvating Agent (CSA) | Analyte Functional Group Interaction | Typical Δδ (ppm) for Amide Protons |

|---|---|---|

| (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) | Hydrogen bonding to carbonyl, π-π stacking | 0.01 - 0.10 |

| (S)-1,1'-Bi-2-naphthol (BINOL) | Hydrogen bonding, steric interactions | 0.02 - 0.15 |

| (R)-(-)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π stacking, hydrogen bonding | 0.05 - 0.20 |

The protons of the 3,5-dinitrobenzoyl moiety in this compound are particularly sensitive probes for enantiodiscrimination due to their downfield chemical shifts and their proximity to the chiral center's influence in the diastereomeric complex. By integrating the separated signals, the enantiomeric excess of the sample can be accurately determined.

Applications in Materials and Supramolecular Chemistry

Design and Construction of Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, well-defined structures. The title compound is an exemplary building block for this purpose, capable of forming complex architectures through a combination of hydrogen bonding and π-stacking interactions.

The molecular structure of 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine contains multiple sites capable of acting as hydrogen bond acceptors, namely the oxygen atoms of the two nitro groups and the carbonyl group. The secondary amine within the piperazine (B1678402) ring can act as a hydrogen bond donor, particularly when protonated.

Research on analogous systems, such as piperazinium salts of 3,5-dinitrobenzoic acid, demonstrates the powerful role of hydrogen bonding in crystal engineering. In the structures of 1-ethylpiperazinium 3,5-dinitrobenzoate (B1224709) and 1-methylpiperazinium 3,5-dinitrobenzoate, the crystal lattices are constructed from layers formed by strong N—H⋯O hydrogen bonds between the protonated piperazine cation and the carboxylate group of the dinitrobenzoate anion. nih.gov These layers are further linked by additional hydrogen bonds and other weak interactions to create a robust three-dimensional network. nih.gov Similarly, studies on pyrimethaminium 3,5-dinitrobenzoate show that the carboxylate group can form double hydrogen bonds, leading to specific, predictable motifs like the R2(2)(8) graph-set notation. researchgate.net

However, it is noteworthy that in the crystal structure of a very similar compound, 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915), no hydrogen bonds of any kind were observed. nih.govresearchgate.net This highlights that the formation of hydrogen-bonded frameworks is highly dependent on the specific crystallization conditions and the electronic and steric influences of all substituents on the piperazine ring. The potential for hydrogen bonding in this compound remains a key area for exploration in designing new supramolecular materials.

The 3,5-dinitrobenzoyl moiety is an electron-deficient aromatic ring, which strongly promotes self-assembly through π-π stacking interactions. This is a crucial driving force in the formation of supramolecular structures.

Detailed crystallographic analysis of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine provides excellent insight into this phenomenon. nih.goviucr.org In its crystal structure, molecules are linked by two independent π-π stacking interactions between the electron-deficient nitrobenzene (B124822) ring and the more electron-rich methoxybenzene ring of an adjacent molecule. researchgate.net These interactions result in the formation of π-stacked sheets with specific inter-centroid separations measured at 3.8444(12) Å and 3.9197(12) Å. nih.govresearchgate.net The shortest distances between the centroid of one ring and the plane of the other are 3.2468(8) Å and 3.3822(8) Å, respectively, confirming a significant overlap. nih.goviucr.org This demonstrates that the dinitrobenzoyl group is highly effective at directing the self-assembly of molecules into ordered, sheet-like arrangements, a principle that is directly applicable to this compound.

Table 1: Intermolecular Interaction Data in a Related Dinitrobenzoyl Compound Data from the crystallographic study of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine.

| Interaction Type | Participating Groups | Measured Distance (Å) | Reference |

|---|---|---|---|

| π-π Stacking (Interaction 1) | Nitrobenzene & Methoxybenzene | 3.8444 (12) (Inter-centroid) | nih.govresearchgate.net |

| π-π Stacking (Interaction 2) | Nitrobenzene & Methoxybenzene | 3.9197 (12) (Inter-centroid) | nih.govresearchgate.net |

| Hydrogen Bonding | N/A | None observed in crystal structure | nih.govresearchgate.net |

Integration into Functional Polymeric Materials

While specific polymers incorporating this compound are not widely documented, its molecular structure makes it a prime candidate for use as a functional monomer or a building block in polymer science. bldpharm.com Piperazine and its derivatives are versatile intermediates used in the synthesis of various materials, including pharmaceuticals, polymers, and dyes. nih.gov

The secondary amine in the 3-methylpiperazine ring provides a reactive site for polymerization. For example, it could undergo polycondensation reactions with diacyl chlorides or polyaddition with epoxides or isocyanates. By incorporating the molecule into a polymer backbone, the properties of the 3,5-dinitrobenzoyl group can be imparted to the bulk material. The presence of these electron-deficient aromatic units can influence the polymer's thermal stability, solubility, and electronic properties, and can be used to create materials with specific charge-transport or molecular recognition capabilities. The versatility of the dinitrobenzoyl group's precursor, 3,5-Dinitrobenzoyl chloride, in synthesis is well-established, allowing for its attachment to various molecular scaffolds that could then be polymerized.

Exploration in Sensing Applications

The strong electron-accepting nature of the dinitroaromatic moiety makes this compound a promising candidate for the development of chemical sensors. Nitroaromatic compounds are known to interact with electron-rich molecules, leading to observable changes in optical or electronic properties.

This principle is widely used in the detection of nitroaromatic explosives, but can be reversed to use a nitroaromatic-containing compound as the sensor itself. When the dinitrobenzoyl group interacts with an electron-donating analyte, a charge-transfer complex can form, often resulting in a distinct color change. researchgate.net Furthermore, fluorescent molecules containing dinitrobenzoyl groups could be designed to exhibit fluorescence quenching upon binding to a target analyte. Research has shown that conducting polymers functionalized with silver nanoparticles can detect 1,3-dinitrobenzene (B52904) (DNB) via a fluorescence quenching mechanism. mdpi.com Similarly, coordination polymers have been designed to selectively detect nitroaromatic compounds through emission quenching, where the interaction between the electron-rich sensor and the electron-poor analyte is key. nih.gov Therefore, materials incorporating this compound could be explored for the colorimetric or fluorometric sensing of various electron-rich chemical species.

Table 2: Crystallographic Data for 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine This table presents data for a structurally similar compound to illustrate typical analysis.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₁₈N₄O₆ | researchgate.net |

| Molecular Weight | 386.36 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 25.348 (2) | researchgate.net |

| b (Å) | 7.3059 (5) | researchgate.net |

| c (Å) | 19.347 (1) | researchgate.net |

| β (°) | 94.190 (6) | researchgate.net |

| Volume (ų) | 3573.3 (4) | researchgate.net |

| Z | 8 | researchgate.net |

Future Research Directions

Development of Highly Efficient and Sustainable Synthetic Protocols

The synthesis of piperazine-containing molecules is a cornerstone of medicinal and materials chemistry. mdpi.com Current methods for creating similar structures often involve multi-step processes. For instance, the synthesis of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915) is achieved through a carbodiimide-mediated condensation reaction between N-(2-methoxyphenyl)piperazine and 3,5-dinitrobenzoic acid. nih.gov A key area for future research will be the development of more efficient and sustainable synthetic routes to 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine. This could involve exploring one-pot reactions, utilizing greener solvents, and employing catalytic systems to improve yield and reduce waste. For example, the synthesis of 1-Methylpiperazine has been achieved through a green two-step process involving an aminolysis reaction followed by hydrogenation, resulting in high purity and minimal by-products. chemicalbook.com Adapting such principles to the synthesis of the title compound would be a significant advancement.

Elucidation of Complex Reaction Mechanisms for Novel Transformations

The dinitrobenzoyl moiety is known to participate in a variety of chemical transformations, including nucleophilic aromatic substitution. researchgate.net Understanding the intricate reaction mechanisms of this compound is crucial for predicting its reactivity and designing novel chemical transformations. Future research should focus on detailed mechanistic studies, potentially involving kinetic analysis and the identification of reaction intermediates. For example, understanding the reaction mechanism for the formation of related dinitro-containing compounds, such as 1,3-ditertiobutyl-5,5-dinitrohexahydropyrimidine via a Mannich reaction, provides a basis for investigating similar pathways. researchgate.net

Exploration of Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure of this compound is fundamental to understanding its properties. While the crystal structure of the related compound 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been determined by single-crystal X-ray diffraction, revealing a chair conformation for the piperazine (B1678402) ring, similar detailed analysis is needed for the title compound. nih.govresearchgate.net Future work should employ advanced spectroscopic techniques such as multidimensional NMR and high-resolution mass spectrometry to elucidate its solution-state conformation and connectivity. X-ray diffraction studies on single crystals, when obtainable, would provide definitive solid-state structural information, including bond lengths, bond angles, and intermolecular interactions. Such studies have been instrumental in characterizing other dinitrobenzene derivatives. nih.gov

Theoretical Prediction of Undiscovered Chemical Reactivity and Interactions

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules that have not yet been synthesized or fully characterized. Future research should leverage quantum chemical calculations, such as Density Functional Theory (DFT), to model the electronic structure, molecular orbitals, and potential energy surfaces of this compound. These theoretical studies can predict its reactivity towards various reagents, its potential to form stable complexes, and its spectroscopic signatures. Such computational approaches have been successfully applied to understand the structure and interactions in related dinitrobenzoyl compounds.

Design and Synthesis of Derivatives for Advanced Material Science Applications

The inherent structural features of this compound make it an interesting building block for the design of new materials. The dinitroaromatic system can engage in π-π stacking interactions, as observed in the crystal structure of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, which can lead to the formation of ordered supramolecular assemblies. nih.govresearchgate.net Future research could focus on synthesizing derivatives of the title compound by modifying the piperazine ring or the benzoyl moiety to tune these intermolecular interactions. This could lead to the development of new materials with interesting optical, electronic, or porous properties. The synthesis of various piperazine-containing drugs demonstrates the versatility of this scaffold in creating diverse molecular architectures with specific functions. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves coupling 3-methylpiperazine with 3,5-dinitrobenzoyl chloride under anhydrous conditions. Key steps include:

- Reaction Optimization : Use a molar ratio of 1:1.2 (piperazine derivative to acyl chloride) in dichloromethane with triethylamine as a base at 0–5°C to minimize side reactions .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product. Monitor purity via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm with LC-MS (>98% purity) .

- Yield Improvement : Refluxing in tetrahydrofuran (THF) for 6–8 hours increases yield to ~75% compared to room-temperature reactions (50–60%) .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d6) to confirm the piperazine ring protons (δ 2.5–3.5 ppm) and aromatic nitro groups (δ 8.2–8.6 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and nitro (asymmetric/symmetric NO₂ stretches at ~1520 and 1340 cm⁻¹) groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate mass (e.g., [M+H]⁺ calculated for C₁₂H₁₃N₃O₅: 280.0926) .

Advanced Research Questions

Q. How do structural modifications to the 3-methylpiperazine or dinitrobenzoyl moieties influence biological activity and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Replace the 3-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor binding .

- Modify nitro groups (e.g., reduce to amine or replace with halogens) to evaluate pharmacokinetic changes. Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structure with activity .

- Data Analysis : Compare IC₅₀ values across derivatives using nonlinear regression models. For example:

| Derivative | IC₅₀ (μM) | Selectivity Index (vs. off-target) |

|---|---|---|

| Parent Compound | 12.3 | 8.5 |

| 3-Ethyl Analog | 8.7 | 15.2 |

| Nitro→Amine Derivative | >100 | N/A |

Q. What computational strategies can predict the pharmacokinetic and toxicity profiles of this compound?

- Methodological Answer :

- In Silico Modeling :

- Use QSAR tools (e.g., Schrodinger’s QikProp) to estimate logP (lipophilicity), CNS permeability, and hERG inhibition risk .

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to predict binding affinities. Validate with MD simulations (NAMD/GROMACS) .

- ADMET Prediction : SwissADME or ProTox-II models assess metabolic stability (CYP450 interactions) and hepatotoxicity .

Q. How can researchers resolve contradictions in biological assay data, such as inconsistent IC₅₀ values across studies?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) .

- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if handling powdered form .

- Ventilation : Conduct reactions in a fume hood with >0.5 m/s airflow to prevent inhalation of vapors/dust .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal in designated hazardous containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.